

A Comparative Guide to Analytical Methods for Dioxopromethazine Hydrochloride

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Compound of Interest		
Compound Name:	Dioxopromethazine	
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For researchers, scientists, and professionals in drug development, the accurate and precise quantification of **Dioxopromethazine** hydrochloride is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methods for the determination of **Dioxopromethazine** hydrochloride in different matrices, supported by available experimental data and detailed methodologies.

Comparison of Analytical Methods

A variety of analytical techniques have been employed for the quantification of **Dioxopromethazine** hydrochloride and the structurally similar Promethazine hydrochloride. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique. Other methods include UV-Vis Spectrophotometry, High-Performance Capillary Electrophoresis (HPCE), and Flow Injection Chemiluminescence.[1][2]

The following table summarizes the performance characteristics of different analytical methods. Due to the limited availability of direct comparative studies on **Dioxopromethazine** hydrochloride, data for the related compound Promethazine hydrochloride is also included to provide a broader perspective on the applicability of these techniques.



Method	Matrix	Linearity Range	Limit of Detectio n (LOD)	Limit of Quantific ation (LOQ)	Accurac y/Recov ery (%)	Precisio n (%RSD)	Referen ce
HPLC	Health Food	-	-	-	-	-	[3]
RP- UPLC	Active Pharmac eutical Ingredien t (API)	80-120% of test concentr ation	-	-	-	0.52 (repeatab ility), 0.24 (intermed iate)	[4]
HPLC- MS/MS	Swine Edible Tissues (Muscle, Liver, Kidney)	-	0.05 μg/kg (PMZ, PMZSO), 0.1 μg/kg (Nor1PM Z)	0.1 μg/kg (PMZ, PMZSO), 0.5 μg/kg (Nor1PM Z)	-	-	[5]
HPLC- MS/MS	Swine Edible Tissues (Fat)	-	0.05 μg/kg	0.1 μg/kg	-	-	
Visible Spectrop hotometr y	Pure form, Pharmac eutical preparati ons, Environm ental water	2-28 μg/mL	-	-	-	-	
UV Spectrop	Phosphat e buffer	1-18 μg/mL	-	-	-	-	•



hotometr saline pH

y 7.4

Note: PMZ = Promethazine, PMZSO = Promethazine Sulfoxide, Nor1PMZ = Normonopromethazine. Data for Promethazine hydrochloride is included due to its structural similarity to **Dioxopromethazine** hydrochloride.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for some of the key techniques mentioned.

High-Performance Liquid Chromatography (HPLC) for Dioxopromethazine hydrochloride in Health Food

This method is used to evaluate the uncertainty of **Dioxopromethazine** hydrochloride content illegally added to health food.

- Instrumentation: High-Performance Liquid Chromatograph.
- Method: The specific chromatographic conditions (e.g., column, mobile phase, flow rate, detection wavelength) are not detailed in the provided abstract but would be crucial for method replication. The study focused on establishing a mathematical model to analyze and quantify the sources of measurement uncertainty according to JJF 1059.1-2012.

Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) for Promethazine Hydrochloride API

This method was developed and validated for the quantitative analysis of Promethazine hydrochloride in active pharmaceutical ingredients.

- Column: BEH C18 symmetry shield (50 mm x 2.1 mm, 1.7 μm).
- Mobile Phase: A mixture of 3.4% KH2PO4 solution in water (pH 7.0, adjusted with dilute KOH), acetonitrile, and methanol in a ratio of 40:40:20 (v/v/v).



• Flow Rate: 0.6 mL/min.

• Detection: UV detector at 254 nm.

• Diluent: 0.1% Triethylamine (TEA) in methanol.

 Standard and Sample Preparation: A stock solution of ~1000 ppm is prepared by dissolving 100 mg of the standard or sample in 100 mL of diluent. A working solution is then prepared by diluting 5.0 mL of the stock solution to 100 mL with the diluent.

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Promethazine and its Metabolites in Swine Tissues

This method is for the determination of Promethazine and its metabolites in various edible tissues of swine.

- Sample Preparation: A homogenate of the tissue sample $(5 \pm 0.1 \text{ g})$ is spiked with an internal standard (PMZ-d6) and a mixed standard working solution.
- Instrumentation: High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
- Quantification: Promethazine (PMZ) and Normonopromethazine (Nor1PMZ) are quantified using the internal standard, while Promethazine Sulfoxide (PMZSO) is quantified using the external standard method.
- LOD and LOQ Determination: Spiked samples at varying concentrations are analyzed. The
 concentration with a signal-to-noise ratio (S/N) ≥ 3 is considered the LOD, and a
 concentration with an S/N ≥ 10 is the LOQ.

Visible Spectrophotometry for Promethazine Hydrochloride

This method is based on the oxidation of Promethazine hydrochloride to form a colored product.

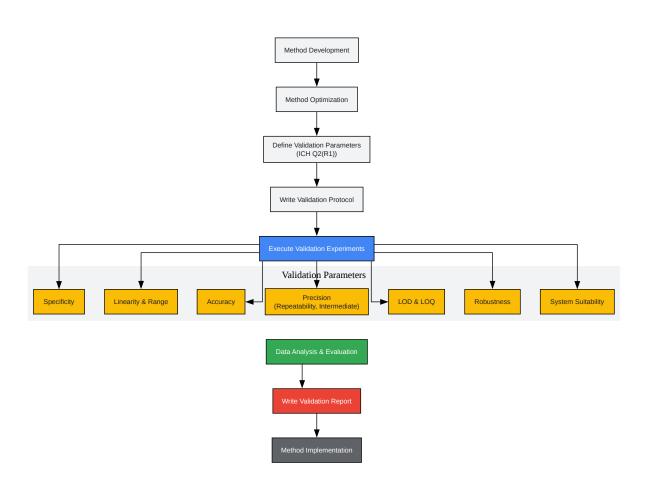


- Principle: The method involves the oxidation of Promethazine hydrochloride by sodium hypochlorite in a sulfuric acid medium, which results in a pinkish-red colored product.
- Wavelength of Maximum Absorption (λmax): 518 nm.
- Linearity: The Beer-Lambert law is obeyed in the concentration range of 2-28 μg/mL.
- Molar Absorptivity: 0.978 × 10⁴ L⋅mol¹⋅cm¹.

Experimental Workflow and Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose. A typical workflow for analytical method validation is depicted in the following diagram.





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Caption: Workflow for Analytical Method Validation.



This guide provides a foundational understanding of the analytical methodologies available for **Dioxopromethazine** hydrochloride. For the development and validation of a specific method, it is imperative to consult the detailed procedures in the cited literature and adhere to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).

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